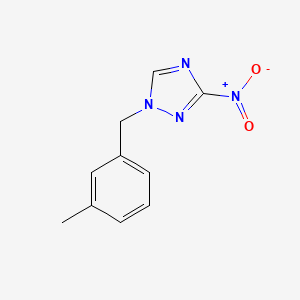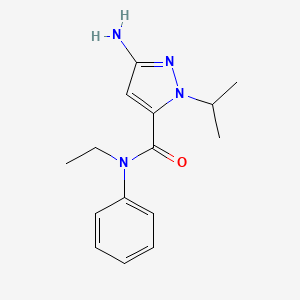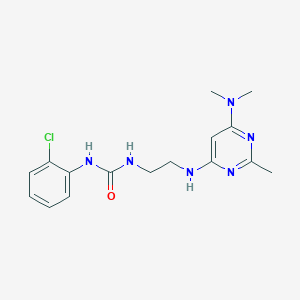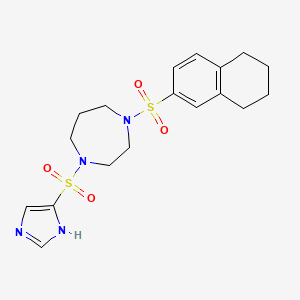
4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C25H23N3OS and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ultrasonic Synthesis and Molecular Docking Studies
- A study by Mohammed et al. (2021) focused on synthesizing related compounds under ultrasonic irradiation. They used Density Functional Theory (DFT) calculations and molecular docking studies with the target protein VEGFR-2. This research is significant for understanding the structural and thermal parameters of such compounds (Mohammed et al., 2021).
Chemosensor Applications
- Patil et al. (2017) explored the use of vitamin K3 derivatives, including compounds with similar structures, as chemosensors for metal ions. They discovered that these compounds exhibit selectivity towards specific metal ions, indicating potential use in metal ion detection and environmental monitoring (Patil et al., 2017).
Photophysics and Theoretical Studies
- Pannipara et al. (2017) synthesized dihydroquinazolinone derivatives and examined their photophysical properties. Their study provided insights into the polar character of the excited state of these compounds, which is crucial for applications in photochemistry and material sciences (Pannipara et al., 2017).
Antitubercular Potential
- Kantevari et al. (2011) conducted a study on substituted pyridines and dihydro-6H-quinolin-5-ones, which are structurally related, for their potential antitubercular activity. They found that certain compounds exhibited promising antitubercular agents, suggesting potential pharmaceutical applications (Kantevari et al., 2011).
Fluorescent Sensor Development
- Chakraborty and Mandal (2018) developed fluorescent sensors with mixed aromatic bicyclic fused rings and pyridyl groups for the selective detection of explosive materials. This application demonstrates the potential of such compounds in security and environmental monitoring (Chakraborty & Mandal, 2018).
Eigenschaften
IUPAC Name |
4-(naphthalen-1-ylmethylsulfanyl)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c29-25-27-24(30-17-20-8-5-7-19-6-1-2-9-21(19)20)22-10-3-4-11-23(22)28(25)16-18-12-14-26-15-13-18/h1-2,5-9,12-15H,3-4,10-11,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZPITQRFXXFMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(4-ethoxybenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)



![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)
![2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride](/img/structure/B2362860.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2362862.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2362863.png)


